1-methoxy-9H-carbazole
CAS No.: 4544-87-0
Cat. No.: VC3795054
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4544-87-0 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 1-methoxy-9H-carbazole |
| Standard InChI | InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3 |
| Standard InChI Key | GUBGUXGKVFBTRZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1NC3=CC=CC=C23 |
| Canonical SMILES | COC1=CC=CC2=C1NC3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methoxy-9H-carbazole belongs to the indole alkaloid family, characterized by a planar tricyclic system comprising two benzene rings fused to a pyrrole ring. The methoxy group (-OCH₃) at position 1 introduces electronic effects that modulate reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Exact Mass | 197.08400 | |
| Topological Polar SA | 25.02 Ų | |
| LogP | 3.33 |
The canonical SMILES representation (COC1=CC=CC2=C1NC3=CC=CC=C23) confirms the methoxy group’s position and the carbazole skeleton . X-ray crystallography of related carbazoles reveals bond lengths of 1.38–1.42 Å for C-N bonds and 1.40 Å for aromatic C-C bonds, suggesting significant resonance stabilization .
Spectroscopic Signatures
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¹H NMR: The methoxy proton resonates as a singlet near δ 3.8–4.0 ppm, while aromatic protons appear as multiplets between δ 6.7–8.2 ppm, consistent with substituted carbazoles .
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¹³C NMR: Key signals include δ 55–56 ppm (methoxy carbon) and δ 110–140 ppm (aromatic carbons) .
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IR Spectroscopy: Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 3400 cm⁻¹ (N-H) confirm functional groups .
Synthesis and Functionalization
Classical Synthetic Routes
The Cadogan-Sundberg cyclization remains a cornerstone for carbazole synthesis. For 1-methoxy-9H-carbazole, a representative pathway involves:
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Nitroarene Preparation: 4'-Methoxy-2-nitrobiphenyl serves as the precursor, synthesized via Ullmann coupling between 2-nitroiodobenzene and 4-methoxyphenylboronic acid .
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Reductive Cyclization: Heating the nitroarene with triethyl phosphite at 120–140°C induces intramolecular cyclization, yielding the carbazole core (93% yield) :
Modern Methodologies
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .
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Transition Metal Catalysis: Palladium-catalyzed C-H activation enables direct methoxylation of carbazoles, bypassing multi-step sequences .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Aqueous Solubility: <1 mg/L (25°C), necessitating co-solvents like DMSO for biological assays .
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Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic rigidity .
ADMET Properties
Predicted parameters from QSAR models indicate:
Biological Activities and Mechanisms
| Derivative | Bacterial MIC (µg/mL) | Fungal MIC (µg/mL) | Target Pathogens | Source |
|---|---|---|---|---|
| 1-Methoxy-3-acetyloxy | 5–10 | 10–20 | S. aureus, C. albicans | |
| 1-Methoxy-3-chloro | 15–25 | 20–30 | E. coli, A. niger |
Mechanistic studies suggest membrane disruption via lipid peroxidation and inhibition of fungal ergosterol biosynthesis .
Industrial and Pharmacological Applications
Material Science
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .
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Photoresists: UV absorption at 310 nm enables lithographic applications .
Drug Development
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